molecular formula C10H21NO3 B1371037 Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate CAS No. 1154921-20-6

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate

Cat. No. B1371037
CAS RN: 1154921-20-6
M. Wt: 203.28 g/mol
InChI Key: LBXVAWRWVXPNDF-UHFFFAOYSA-N
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Description

Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate (MEP) is an organic compound with a wide range of applications in the scientific and industrial fields. Its unique properties make it an attractive compound for use in a variety of laboratory experiments and industrial processes. MEP is a colorless, odorless, and non-toxic compound, making it an ideal choice for many experiments.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate is used in the synthesis of various heterocyclic systems. For example, it has been involved in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and others, showcasing its utility in creating diverse molecular structures (Selič, Grdadolnik, & Stanovnik, 1997).

  • Photopolymerization Processes : This compound plays a role in photoinitiated polymerization, particularly in nitroxide-mediated photopolymerization. Its derivatives, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been studied for their ability to decompose under UV irradiation to generate radicals, essential for initiating polymerization processes (Guillaneuf et al., 2010).

  • Enzymatic Resolution Studies : This compound has applications in enzymatic resolution studies, particularly for the production of pharmaceuticals like dapoxetine. Researchers have used it to study the acylation processes of 3-amino-3-phenylpropan-1-ol derivatives, which is critical for understanding and improving the production of certain medications (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Peptide Synthesis : This chemical is also instrumental in peptide synthesis, where it has been used as a reagent for amino group protection. This application is crucial for creating specific peptide sequences and structures, which are fundamental components in drug design and biological studies (Svete, Aljaẑ-Roẑiĉ, & Stanovnik, 1997).

  • Cross-Coupling Chemical Reactions : Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate has been used in cross-coupling chemical reactions, such as in the arylation and methylation of other compounds. This application is significant in the field of synthetic chemistry, allowing for the creation of complex molecules (Wan, Dastbaravardeh, Li, & Yu, 2013).

properties

IUPAC Name

methyl 3-(3-ethoxypropylamino)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-4-14-7-5-6-11-8-9(2)10(12)13-3/h9,11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXVAWRWVXPNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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